Bis(3,7-dimethyloctyl) oxalate
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Overview
Description
Bis(3,7-dimethyloctyl) oxalate: is an organic compound with the molecular formula C22H42O4. It is an ester derived from oxalic acid and 3,7-dimethyloctanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,7-dimethyloctyl) oxalate typically involves the esterification of oxalic acid with 3,7-dimethyloctanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Bis(3,7-dimethyloctyl) oxalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding oxalic acid and 3,7-dimethyloctanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Oxalic acid and 3,7-dimethyloctanol.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Chemistry: Bis(3,7-dimethyloctyl) oxalate is used as a reagent in organic synthesis, particularly in the preparation of other esters and polymers. Its unique structure allows for the formation of complex molecules with specific properties .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and interaction with biological macromolecules. It may serve as a model compound for understanding ester interactions in biological systems .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs and drug delivery systems. Its ability to interact with biological targets makes it a candidate for further investigation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and plasticizers .
Mechanism of Action
The mechanism of action of bis(3,7-dimethyloctyl) oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bonds in the compound can be hydrolyzed, releasing oxalic acid and 3,7-dimethyloctanol, which may exert biological effects. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity and affecting metabolic pathways .
Comparison with Similar Compounds
- Bis(3S)-3,7-dimethyloctyl oxalate
- Bis(2-ethylhexyl) oxalate
- Bis(2-methylpropyl) oxalate
Comparison: Bis(3,7-dimethyloctyl) oxalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets. These differences make it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
94134-44-8 |
---|---|
Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
bis(3,7-dimethyloctyl) oxalate |
InChI |
InChI=1S/C22H42O4/c1-17(2)9-7-11-19(5)13-15-25-21(23)22(24)26-16-14-20(6)12-8-10-18(3)4/h17-20H,7-16H2,1-6H3 |
InChI Key |
JOXPDGWFATYEII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)C(=O)OCCC(C)CCCC(C)C |
Origin of Product |
United States |
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